molecular formula C8H17NO3 B554854 N-Me-Ser(Tbu)-OH CAS No. 197632-83-0

N-Me-Ser(Tbu)-OH

Cat. No.: B554854
CAS No.: 197632-83-0
M. Wt: 175.23 g/mol
InChI Key: DLTSMSCPUUWYDX-LURJTMIESA-N
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Description

N-Methyl-O-tert-butyl-L-serine, commonly referred to as N-Me-Ser(Tbu)-OH, is a derivative of the amino acid serine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a tert-butyl group attached to the oxygen atom of the serine molecule. These modifications enhance the stability and solubility of the compound, making it a valuable intermediate in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-O-tert-butyl-L-serine typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by the methylation of the amino group. The process can be summarized as follows:

    Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction forms the tert-butyl ether of serine.

    Methylation of the Amino Group: The protected serine is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH). This step results in the formation of N-Methyl-O-tert-butyl-L-serine.

Industrial Production Methods

In industrial settings, the production of N-Methyl-O-tert-butyl-L-serine may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated peptide synthesizers. These methods allow for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-O-tert-butyl-L-serine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: N-Methyl-O-tert-butyl-L-serine can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and amines (NH2-) are used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives such as N-Methyl-O-tert-butyl-L-serine oxo.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted serine derivatives.

Scientific Research Applications

N-Methyl-O-tert-butyl-L-serine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of protein structure and function, as it can be incorporated into peptides and proteins to study their properties.

    Medicine: N-Methyl-O-tert-butyl-L-serine is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-O-tert-butyl-L-serine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the methyl and tert-butyl groups can affect the folding, stability, and activity of the peptides and proteins. The compound can interact with molecular targets such as enzymes, receptors, and other proteins, modulating their activity and function.

Comparison with Similar Compounds

N-Methyl-O-tert-butyl-L-serine can be compared with other similar compounds, such as:

    N-Methyl-L-serine: Lacks the tert-butyl group, making it less stable and soluble.

    O-tert-butyl-L-serine: Lacks the methyl group, affecting its incorporation into peptides and proteins.

    N-Methyl-O-benzyl-L-serine: Contains a benzyl group instead of a tert-butyl group, affecting its chemical properties and reactivity.

N-Methyl-O-tert-butyl-L-serine is unique due to the presence of both the methyl and tert-butyl groups, which enhance its stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTSMSCPUUWYDX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426647
Record name N-Me-Ser(Tbu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197632-83-0
Record name O-(1,1-Dimethylethyl)-N-methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197632-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Me-Ser(Tbu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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